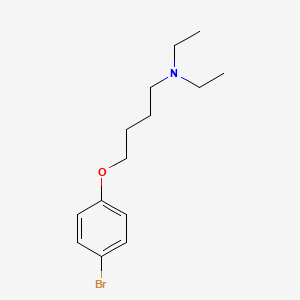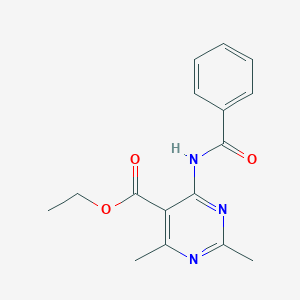![molecular formula C19H15N3O2 B3846876 phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate
説明
Phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate, also known as PBM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate involves the inhibition of various enzymes and proteins that are involved in cancer growth, inflammation, and oxidative stress. phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate can inhibit the activity of NF-κB, a protein that is involved in inflammation and cancer growth. It can also inhibit the activity of COX-2, an enzyme that is involved in inflammation. Furthermore, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate can activate the Nrf2 pathway, which is involved in the body's defense against oxidative stress.
Biochemical and Physiological Effects:
phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues. Additionally, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate can increase the production of antioxidant enzymes, which can protect the body from oxidative stress.
実験室実験の利点と制限
One of the advantages of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate is that it is a small molecule that can easily penetrate cell membranes and reach its target proteins and enzymes. Additionally, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has low toxicity and can be used in various concentrations without causing harm to cells. However, one of the limitations of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate is that it is not water-soluble and requires the use of organic solvents for its preparation.
将来の方向性
There are several future directions for the research on phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate and develop more potent analogs of the compound. Additionally, the use of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate in combination with other drugs or therapies can be investigated to enhance its therapeutic effects.
Conclusion:
In conclusion, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate is a novel small molecule that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cancer growth, inflammation, and oxidative stress. phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate, and its potential as a therapeutic agent for various diseases is worth exploring further.
科学的研究の応用
Phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has shown promising results in various scientific research applications. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells. phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has been found to have neuroprotective effects and can protect the brain from damage caused by oxidative stress.
特性
IUPAC Name |
phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O.H2O/c23-18(13-4-2-1-3-5-13)15-6-7-16-17(12-15)22-19(21-16)14-8-10-20-11-9-14;/h1-12H,(H,21,22);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERFZOFKCUCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3846810.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)

![[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![1-[4-(3-phenoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846841.png)
![4-[5-(3-phenoxyphenoxy)pentyl]morpholine](/img/structure/B3846851.png)
![methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate](/img/structure/B3846861.png)
![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,6-dimethoxy-4-pyrimidinyl)amino]-4-oxobutanoate](/img/structure/B3846887.png)